![molecular formula C19H23F2N3O B2581671 (2,6-difluorophenyl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351635-51-2](/img/structure/B2581671.png)
(2,6-difluorophenyl)(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Characterization
- Synthesis Techniques : The synthesis of related fluorophenyl piperidinyl methanone compounds involves starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, through processes including amidation and Friedel-Crafts acylation, yielding reasonable overall success rates (Zheng Rui, 2010).
Antimicrobial Activity
- Antimicrobial Properties : Certain derivatives have been synthesized and tested for their in vitro antibacterial and antifungal activities, with some compounds showing promising results against pathogenic bacterial and fungal strains (L. Mallesha & K. Mohana, 2014).
Material Science Applications
- Polymer Synthesis : New poly(arylene ether sulfone)s bearing benzyl-type quaternary ammonium pendants have been developed using related difluoro aromatic ketone monomers, showing good hydroxide conductivity and alkaline stability, important for fuel cell membranes (Qian Shi et al., 2017).
Molecular Interaction Studies
- CB1 Cannabinoid Receptor Antagonist : The interaction of a structurally similar compound with the CB1 cannabinoid receptor has been analyzed, providing insights into the molecular basis of antagonist activity. This research can inform the development of new therapeutic agents (J. Shim et al., 2002).
Fluorescence and Luminescence Studies
- Fluorophores : Fluorination of fluorophores, including similar structures, has been shown to enhance photostability and spectroscopic properties, offering potential applications in biological imaging and diagnostics (Zachary R. Woydziak et al., 2012).
Mechanism of Action
Target of action
Imidazole-containing compounds, like this one, are known to have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures . Therefore, the targets of this compound could be diverse, depending on its specific structure and functional groups.
Mode of action
The mode of action of imidazole-containing compounds can vary widely. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
(2,6-difluorophenyl)-[4-[(2-propan-2-ylimidazol-1-yl)methyl]piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F2N3O/c1-13(2)18-22-8-11-24(18)12-14-6-9-23(10-7-14)19(25)17-15(20)4-3-5-16(17)21/h3-5,8,11,13-14H,6-7,9-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCQVQBJAVDBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1CC2CCN(CC2)C(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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